molecular formula C9H12O4 B13389305 cis-4-Cyclopentene-1,3-diol diacetate

cis-4-Cyclopentene-1,3-diol diacetate

Cat. No.: B13389305
M. Wt: 184.19 g/mol
InChI Key: UKPIBFMHHUEUQR-UHFFFAOYSA-N
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Description

cis-4-Cyclopentene-1,3-diol diacetate: is an organic compound with the molecular formula C9H12O4. It is a derivative of cis-4-Cyclopentene-1,3-diol, where both hydroxyl groups are acetylated. This compound is used as a building block in organic synthesis and has applications in various fields, including chemistry and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions: The common synthesis method for cis-4-Cyclopentene-1,3-diol diacetate involves the reaction of pent-1,4-dienone with acetyl chloride. This reaction typically requires a catalyst and is carried out under controlled conditions to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain consistency and quality of the product .

Chemical Reactions Analysis

Types of Reactions: cis-4-Cyclopentene-1,3-diol diacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or acids, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of cis-4-Cyclopentene-1,3-diol diacetate involves its interaction with various molecular targets and pathways. The acetoxy groups can undergo hydrolysis to release the active diol, which can then participate in further chemical reactions. The compound’s reactivity is influenced by the presence of the cyclopentene ring and the positioning of the functional groups .

Comparison with Similar Compounds

Uniqueness: cis-4-Cyclopentene-1,3-diol diacetate is unique due to its specific structure, which allows it to serve as a versatile building block in organic synthesis. Its acetoxy groups provide additional reactivity, making it suitable for various chemical transformations .

Properties

IUPAC Name

(4-acetyloxycyclopent-2-en-1-yl) acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O4/c1-6(10)12-8-3-4-9(5-8)13-7(2)11/h3-4,8-9H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKPIBFMHHUEUQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CC(C=C1)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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